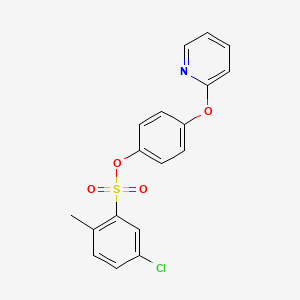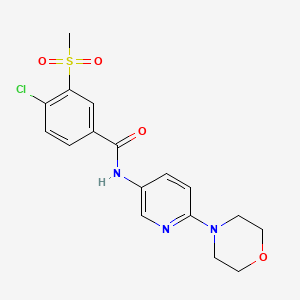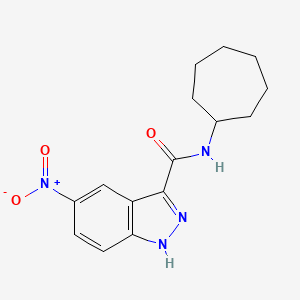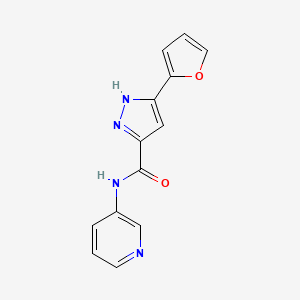![molecular formula C13H20N2O5S B6621722 2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide](/img/structure/B6621722.png)
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the phenyl sulfonyl intermediate: This step involves the reaction of 4-(2-methoxyethoxy)phenyl with sulfonyl chloride under controlled conditions.
Amination reaction: The phenyl sulfonyl intermediate is then reacted with methylamine to form the sulfonyl-methylamino derivative.
Acetylation: Finally, the sulfonyl-methylamino derivative undergoes acetylation with acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Sulfides, thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity by interacting with the active site.
Modulate signaling pathways: Affect cellular signaling pathways by binding to receptors or other signaling molecules.
Alter gene expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-methoxyethoxy)phenyl sulfonamide
- N-methylacetamide
- Phenyl sulfonyl derivatives
Uniqueness
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-14-13(16)10-15(2)21(17,18)12-6-4-11(5-7-12)20-9-8-19-3/h4-7H,8-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWVYWPLTAGHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(diethylsulfamoyl)-1,4-diazepan-1-yl]-N-propan-2-ylacetamide](/img/structure/B6621640.png)
![Methyl 2-[4-[[1-(4-bromophenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B6621647.png)


![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B6621669.png)
![N,N-dimethyl-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propanoylamino]benzamide](/img/structure/B6621671.png)
![[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B6621683.png)
![3-(3-Chlorophenyl)-5-(oxan-2-ylmethylsulfanyl)-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B6621689.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6621701.png)
![N-(2-methyl-2-morpholin-4-ylpropyl)-2-[(4-pentyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6621703.png)
![Methyl 4-chloro-3-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]benzoate](/img/structure/B6621714.png)


![Ethyl 2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6621737.png)
